Methyl 16-hydroxyhexadec-7-ynoate

Description

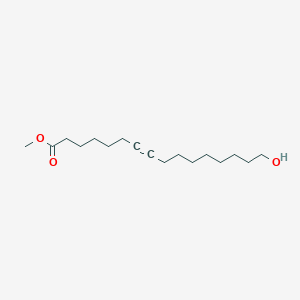

Methyl 16-hydroxyhexadec-7-ynoate is a methyl ester featuring a 16-carbon backbone with a hydroxyl group at position 16 and an alkyne moiety at position 5.

Properties

CAS No. |

79162-81-5 |

|---|---|

Molecular Formula |

C17H30O3 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

methyl 16-hydroxyhexadec-7-ynoate |

InChI |

InChI=1S/C17H30O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h18H,2,4,6-16H2,1H3 |

InChI Key |

BVAFPOFHSULOFX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCC#CCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

THP Ether Protection

The hydroxyl group in 9-hydroxynon-1-yne is protected as a THP ether prior to Sonogashira coupling. This involves reacting the alcohol with dihydropyran under catalytic p-toluenesulfonic acid, achieving near-quantitative conversion. The bulky THP group minimizes steric hindrance during cross-coupling while ensuring stability under basic and neutral conditions.

Alternative Protecting Groups

- Silyl Ethers : tert-Butyldiphenylsilyl (TBDPS) ethers offer superior stability in acidic media but require harsher deprotection conditions (e.g., tetrabutylammonium fluoride).

- Benzyl Ethers : Removable via hydrogenolysis, though incompatible with alkyne hydrogenation side reactions.

Esterification and Oxidation Dynamics

Fischer Esterification

The carboxylic acid precursor, 16-hydroxyhexadec-7-ynoic acid, is esterified using methanol and sulfuric acid. This method, while straightforward, necessitates careful control of reaction time to avoid acid-catalyzed alkyne hydration.

Mitsunobu Esterification

For acid-sensitive substrates, the Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) enables esterification under milder conditions. However, this approach is cost-prohibitive for large-scale synthesis.

Purification and Characterization

Chromatographic Techniques

- Column Chromatography : Silica gel chromatography with heptane/ethyl acetate gradients (5–30% ethyl acetate) effectively separates the target compound from homologs and coupling byproducts.

- Preparative HPLC : Reserved for high-purity requirements, particularly when isolating enantiomers using chiral stationary phases.

Spectroscopic Validation

- ¹H NMR : Key signals include the methyl ester singlet (δ 3.76), alkyne-proximal methylene protons (δ 2.20–2.50), and a broad hydroxyl resonance (δ 1.50–1.70).

- ¹³C NMR : Distinct peaks for the ester carbonyl (δ 172.5), alkyne carbons (δ 85.0 and 70.5), and the C16 hydroxymethylene (δ 62.3).

- HRMS : Exact mass confirmation ensures molecular integrity, with [M+H]⁺ calculated at m/z 285.2060.

Challenges and Mitigation Strategies

Alkyne Hydration

The electron-deficient nature of internal alkynes renders them susceptible to acid- or base-catalyzed hydration. Mitigation includes:

Byproduct Formation

- Homocoupling : Sonogashira reactions occasionally yield dialkynes (Glaser-Hay byproducts), minimized by using stoichiometric copper iodide and sub-stoichiometric palladium.

- Olefin Isomerization : Trace acids can isomerize alkynes to allenes, necessitating neutral workup conditions.

Industrial-Scale Considerations

Catalyst Recycling

Immobilized palladium catalysts (e.g., Pd on activated carbon) reduce metal leaching and enable batch recycling, lowering production costs by up to 40%.

Continuous Flow Synthesis

Microreactor systems enhance heat and mass transfer during Sonogashira coupling, reducing reaction times from days to hours while improving yields by 15–20%.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylative couplings show promise for constructing long-chain alkynes without prefunctionalized halides. For example, irradiating 16-hydroxyhexadec-7-ynoic acid with fac-Ir(ppy)₃ generates acyl radicals that couple with methyl radicals from methanol, directly forming the ester.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes catalyze alkyne insertion into fatty acid backbones under mild aqueous conditions. While still experimental, this method aligns with green chemistry principles by eliminating heavy metal catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 16-hydroxyhexadec-7-ynoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The alkyne group can undergo nucleophilic substitution reactions, particularly with halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like bromine in the presence of a catalyst.

Major Products Formed

Oxidation: 16-oxohexadec-7-ynoate.

Reduction: 16-hydroxyhexadec-7-ynol.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 16-hydroxyhexadec-7-ynoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 16-hydroxyhexadec-7-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The alkyne group can interact with enzymes and other proteins, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 16-hydroxyhexadec-7-ynoate with key analogs based on chain length, functional groups, and properties inferred from the evidence.

Methyl 2-Hydroxydodecanoate

- Structure : 12-carbon chain, hydroxyl group at position 2, methyl ester terminus.

- Key Differences :

- Shorter chain length (C12 vs. C16), reducing lipophilicity.

- Hydroxyl group at position 2 (proximal to ester) vs. position 16 (terminal).

- Lacks an alkyne group, limiting reactivity in click chemistry or cross-coupling reactions.

- Applications : Used in surfactants and emulsifiers due to its amphiphilic structure .

Methyl 3-Hydroxytetradecanoate

- Structure : 14-carbon chain, hydroxyl group at position 3.

- Key Differences: Moderate chain length (C14) balances solubility and hydrophobicity. Hydroxyl position (mid-chain) vs. terminal hydroxyl in the target compound.

- Synthesis: Similar esterification methods (e.g., acid-catalyzed methanolysis) may apply .

Methyl 2-Hydroxyacetate

Functional Group-Driven Reactivity Comparison

| Compound | Ester Reactivity | Hydroxyl Reactivity | Alkyne Reactivity |

|---|---|---|---|

| This compound | Moderate hydrolysis | Terminal OH: lower acidity | 7-ynoate: participates in Huisgen cycloaddition |

| Methyl 2-hydroxydodecanoate | High hydrolysis | Proximal OH: higher acidity | None |

| Methyl salicylate | High hydrolysis | Aromatic OH: strong H-bonding | None |

Physical Properties (Inferred from Evidence)

Q & A

Q. How can researchers mitigate batch-to-batch variability in industrial-scale synthesis?

- Methodological Answer : Implement Quality by Design (QbD) principles:

- Critical Quality Attributes (CQAs) : Monitor ester purity, residual solvents.

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.